molecular formula C13H8FNS B13014751 4-Fluoro-2-phenyl-1,3-benzothiazole CAS No. 1629-92-1

4-Fluoro-2-phenyl-1,3-benzothiazole

Cat. No.: B13014751
CAS No.: 1629-92-1
M. Wt: 229.27 g/mol
InChI Key: CDTAWXASQSOOJN-UHFFFAOYSA-N
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Description

4-Fluoro-2-phenylbenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a phenyl group in the structure of 4-Fluoro-2-phenylbenzo[d]thiazole enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-phenylbenzo[d]thiazole can be achieved through several methods. One common approach involves the reaction of 2-aminothiophenol with substituted benzaldehydes in the presence of a catalyst such as sodium metabisulfite (Na2S2O5). The reaction is typically carried out in ethanol at elevated temperatures to yield the desired benzothiazole derivative .

Industrial Production Methods

Industrial production of 4-Fluoro-2-phenylbenzo[d]thiazole may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-phenylbenzo[d]thiazole undergoes various chemical reactions, including:

    Electrophilic Substitution: The aromatic ring of the benzothiazole can undergo electrophilic substitution reactions, particularly at the C-5 position.

    Nucleophilic Substitution: The presence of the fluorine atom makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 5-bromo-4-fluoro-2-phenylbenzo[d]thiazole, while nucleophilic substitution with sodium hydroxide can result in the formation of 4-hydroxy-2-phenylbenzo[d]thiazole .

Scientific Research Applications

4-Fluoro-2-phenylbenzo[d]thiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-phenylbenzo[d]thiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-phenylbenzo[d]thiazole is unique due to the presence of the fluorine atom, which enhances its chemical stability, lipophilicity, and binding affinity to molecular targets. These properties make it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

CAS No.

1629-92-1

Molecular Formula

C13H8FNS

Molecular Weight

229.27 g/mol

IUPAC Name

4-fluoro-2-phenyl-1,3-benzothiazole

InChI

InChI=1S/C13H8FNS/c14-10-7-4-8-11-12(10)15-13(16-11)9-5-2-1-3-6-9/h1-8H

InChI Key

CDTAWXASQSOOJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3S2)F

Origin of Product

United States

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